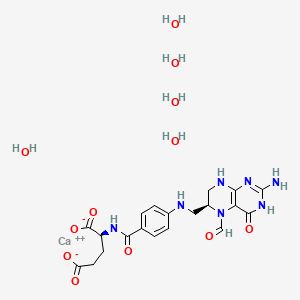

Levoleucovorin calcium pentahydrate

Description

Levoleucovorin calcium pentahydrate (chemical formula: C₂₀H₂₁CaN₇O₇·5H₂O, molecular weight: 601.6 g/mol) is the calcium salt of the pharmacologically active (6S)-isomer of folinic acid (5-formyl tetrahydrofolic acid) . It is structurally distinct from racemic leucovorin (a 1:1 mixture of (6S)- and (6R)-isomers) and is used clinically to counteract the toxic effects of methotrexate (MTX) in cancer therapy and to potentiate fluorouracil (5-FU) in colorectal cancer treatment . Its mechanism of action involves bypassing dihydrofolate reductase (DHFR), directly providing reduced folate for cellular processes .

Levoleucovorin is administered intravenously as a sterile lyophilized powder or solution, with formulations containing 50–250 mg of active ingredient per vial, adjusted to pH 8.0 using sodium hydroxide . Critical contraindications include hypersensitivity to folic acid derivatives and concurrent use without dose adjustment of 5-FU due to enhanced toxicity .

Properties

CAS No. |

419573-16-3 |

|---|---|

Molecular Formula |

C20H31CaN7O12 |

Molecular Weight |

601.6 g/mol |

IUPAC Name |

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;pentahydrate |

InChI |

InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2/t12-,13-;;;;;;/m0....../s1 |

InChI Key |

NPPBLUASYYNAIG-BWDMFOMUSA-L |

Isomeric SMILES |

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |

Origin of Product |

United States |

Scientific Research Applications

Clinical Applications

Levoleucovorin calcium pentahydrate has several key applications in clinical settings:

Rescue Therapy in Methotrexate Treatment

Levoleucovorin is primarily indicated for use after high-dose methotrexate therapy, especially in treating osteosarcoma. It mitigates the toxic effects of methotrexate by replenishing folate levels and facilitating the elimination of the drug from the body .

Dosage Guidelines:

- Administered intravenously, typically at 7.5 mg every 6 hours for 60 hours post-methotrexate infusion .

Combination Chemotherapy

Levoleucovorin is used in combination with 5-fluorouracil (5-FU) to enhance therapeutic efficacy in advanced colorectal cancer. This combination has shown to prolong survival rates among patients undergoing palliative treatment .

| Drug Combination | Indication |

|---|---|

| Levoleucovorin + 5-FU | Advanced colorectal cancer |

| Levoleucovorin + Irinotecan | Colorectal cancer treatment |

| Levoleucovorin + Cisplatin | Various neoplastic diseases |

Treatment of Megaloblastic Anemia

Levoleucovorin can also be used to treat megaloblastic anemia due to folate deficiency when oral administration is not feasible. This application underscores its role as a vital folate source in patients unable to absorb or utilize oral supplements effectively .

Pharmacological Insights

Research indicates that levoleucovorin's pharmacokinetics are superior to its racemic counterpart due to its rapid conversion to biologically active forms. This efficiency enhances its effectiveness in clinical applications while reducing potential side effects associated with the dextro form .

Case Studies and Clinical Trials

Several studies have documented the efficacy and safety of levoleucovorin in clinical settings:

- Clinical Study on Osteosarcoma: A study involving 16 patients aged 6 to 21 receiving high-dose methotrexate followed by levoleucovorin rescue demonstrated significant reductions in toxicity and improved patient outcomes .

- Combination with 5-FU: In trials assessing levoleucovorin with 5-FU, patients exhibited improved response rates and overall survival compared to those receiving 5-FU alone .

Chemical Reactions Analysis

Degradation Pathways Under Stress Conditions

LLC contains amide and aldehyde groups, making it susceptible to hydrolysis and oxidative degradation. Stability studies using RP-HPLC methods have identified key degradation products under various stress conditions :

Acidic Hydrolysis

Under acidic conditions, LLC undergoes hydrolysis, forming IMP-B (5,10-diformyltetrahydrofolic acid) . This reaction involves cleavage of the amide bond in the pteridine moiety.

Basic Hydrolysis

In alkaline environments, LLC degrades to IMP-A [(2S)-2-(4-aminobenzoylamino)pentanedioic acid] . This reaction likely disrupts the benzoyl-amino bond, releasing the benzoyl group.

Oxidative Degradation

Oxidative stress leads to the formation of IMP-C (unidentified) , though specific structural changes are not detailed in available studies.

Thermal Degradation

Prolonged exposure to heat (100°C for 5 days) results in IMP-D (unidentified) and IMP-E (unidentified) . These degradants may arise from thermal cleavage of the molecule’s fragile functional groups.

Photolytic Degradation

UV light exposure generates IMP-F (unidentified) and IMP-G (unidentified) . The instability under light highlights the need for controlled storage conditions.

Table 1: Degradation Products of Levoleucovorin Calcium

| Degradation Condition | Primary Degradant | Key Reaction Pathway |

|---|---|---|

| Acidic Hydrolysis | IMP-B | Amide bond cleavage |

| Basic Hydrolysis | IMP-A | Benzoyl-amino bond disruption |

| Oxidative Stress | IMP-C | Oxidative cleavage |

| Thermal Stress | IMP-D, IMP-E | Thermal cleavage |

| Photolytic Stress | IMP-F, IMP-G | UV-induced breakdown |

Metabolic Conversion to Pharmacologically Active Forms

LLC is metabolized intracellularly to its active forms:

Conversion to 5-Methyl-THF

LLC is reduced to 5-methyl-5,6,7,8-tetrahydrofolate (5-methyl-THF) , the primary circulating reduced folate. This conversion occurs via intracellular enzymes, bypassing dihydrofolate reductase inhibition by methotrexate .

Polyglutamation

Both LLC and 5-methyl-THF undergo polyglutamation by folylpolyglutamate synthetase , forming active polyglutamates that participate in one-carbon transfer reactions critical for DNA synthesis and repair .

Table 2: Pharmacokinetic Parameters of Active Metabolites

| Parameter | Total-THF | 5-Methyl-THF |

|---|---|---|

| Peak Serum Concentration | 1722 ng/mL | 275 ng/mL |

| Time to Peak | 0.9 hours | 0.9 hours |

| Terminal Half-Life | 5.1 hours | 6.8 hours |

Analytical Methods for Reaction Monitoring

Stability-indicating RP-HPLC methods are employed to monitor degradation and ensure quality :

Chromatographic Resolution

The method resolves LLC from its impurities (IMP-A to IMP-G) and degradation products with peak purity indices >0.99.

Validation Parameters

| Parameter | Specification | Result |

|---|---|---|

| Linearity | r > 0.9900 | 0.9900–1.0000 |

| Precision | RSD < 2% | <1.5% |

| Accuracy | 98–102% Recovery | 98–102% |

| LOD | <0.015% | Achieved |

Impurity Profiling

Structural characterization of impurities reveals distinct degradation pathways:

-

IMP-A : Result of benzoyl-amino cleavage.

-

IMP-B : Formed via pteridine ring oxidation.

-

IMP-C to IMP-G : Uncharacterized but distinct from LLC under stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Leucovorin Calcium (Folinic Acid Calcium Salt Pentahydrate)

- Chemical Profile :

- Pharmacology :

- Formulation :

2.2. Levomefolate Calcium

- Pharmacology :

2.3. Lometrexol (DDATHF)

- Chemical Profile: Non-folate antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) .

- Pharmacology :

Research Findings and Clinical Implications

- Efficacy in 5-FU Synergy :

- MTX Rescue :

- Stability and Solubility :

- Both compounds are water-soluble, but levoleucovorin’s lyophilized formulations offer longer shelf life under refrigeration (2–8°C) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity and structural integrity of levoleucovorin calcium pentahydrate in preclinical studies?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm structural integrity. For quantitative analysis, validate methods using reference standards from pharmacopeial sources (e.g., USP) .

- Key Parameters : Monitor for degradation products (e.g., dihydrofolate reductase inhibitors) under varying pH and temperature conditions .

Q. How does the stereospecificity of levoleucovorin (6S-isomer) influence its pharmacological activity compared to racemic leucovorin?

- Mechanistic Insight : The 6S-isomer bypasses dihydrofolate reductase, directly providing the active tetrahydrofolate form, enhancing rescue efficacy in methotrexate toxicity. Validate isomer-specific activity using enzyme-linked immunosorbent assays (ELISAs) or cell-based folate uptake assays .

- Experimental Design : Compare pharmacokinetic profiles (AUC, Cmax) of levoleucovorin versus d,l-leucovorin in animal models .

Q. What are the standard protocols for reconstituting this compound for intravenous administration in toxicity studies?

- Preparation : Reconstitute lyophilized powder (50 mg/vial) with 5.3 mL of 0.9% sodium chloride to achieve 10 mg/mL. Filter through a 0.22 µm syringe filter to remove particulates .

- Stability : Use within 4 hours when diluted in dextrose or saline; avoid light exposure to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize the co-administration of levoleucovorin with 5-fluorouracil (5-FU) to balance efficacy and gastrointestinal toxicity?

- Dose Escalation Strategy : Implement a modified de Gramont regimen: administer levoleucovorin (200 mg/m²) as a 2-hour infusion before 5-FU bolus, followed by continuous 5-FU infusion. Monitor toxicity via validated scales (e.g., NCI CTCAE) and adjust 5-FU doses based on neutrophil counts and mucosal healing .

- Preclinical Models : Use xenograft models (e.g., colorectal cancer) to correlate tumor folate receptor expression with response heterogeneity .

Q. What experimental approaches resolve contradictions in reported calcium-mediated interactions during high-dose levoleucovorin therapy?

- Hypothesis Testing : In vitro assays (e.g., calcium chelation studies) can assess whether calcium in levoleucovorin formulations (4.26 mg Ca²⁺ per 50 mg dose) interferes with ionized calcium homeostasis. Compare hemodynamic stability in patients receiving levoleucovorin versus calcium-free rescue agents .

- Data Reconciliation : Meta-analysis of clinical trials (e.g., FUSILEV® studies) to evaluate confounding variables like renal impairment or concomitant calcium supplements .

Q. How can researchers design pharmacokinetic/pharmacodynamic (PK/PD) models to predict levoleucovorin efficacy in folate-depleted environments?

- Model Framework : Incorporate population PK modeling using NONMEM® to account for interindividual variability in folate transporter polymorphisms (e.g., RFC1). Validate with serial plasma folate measurements and tumor biopsy folate levels .

- Critical Parameters : Include variables such as glomerular filtration rate (GFR) and intracellular folypolyglutamate synthetase activity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

- Process Control : Optimize hydrothermal synthesis conditions (e.g., pH 8.0–8.5, 25°C) to stabilize the pentahydrate form. Use thermogravimetric analysis (TGA) to verify hydration stoichiometry and prevent amorphous phase formation .

- Quality Assurance : Implement ISO-compliant impurity profiling (e.g., residual solvents, heavy metals) using inductively coupled plasma mass spectrometry (ICP-MS) .

Methodological Resources

- Structural Characterization : Refer to CAS 6035-45-6 for crystallographic data and IR spectra .

- Toxicity Assessment : Utilize the NCI CTCAE v5.0 for grading adverse events in clinical protocols .

- Regulatory Compliance : Align with FDA guidelines for antidote development (e.g., stability testing per ICH Q1A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.